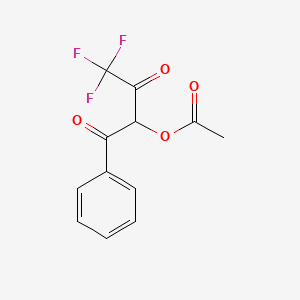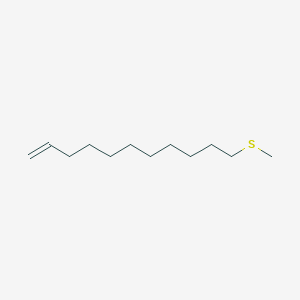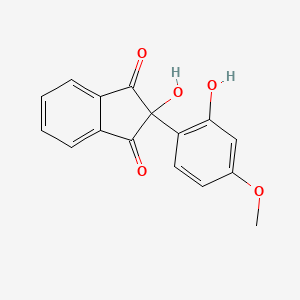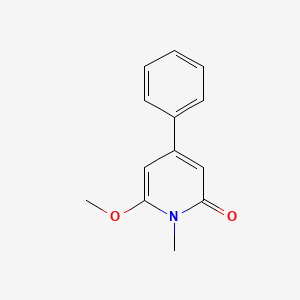
4,4,4-Trifluoro-1,3-dioxo-1-phenylbutan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione is an organic compound with the molecular formula C10H7F3O2. It is also known by several other names, including 4,4,4-trifluoro-1-phenyl-1,3-butanedione and benzoyl trifluoroacetone . This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanedione backbone, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione typically involves the reaction of benzoyl chloride with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 2-acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-3,3,3-trifluoroacetone: Similar structure but lacks the acetoxy group.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another name for the same compound.
2-Thenoyltrifluoroacetone: Contains a thiophene ring instead of a phenyl group.
Uniqueness
2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione is unique due to its acetoxy group, which can undergo hydrolysis to form the corresponding alcohol. This functional group provides additional reactivity and versatility in chemical synthesis compared to similar compounds .
Properties
CAS No. |
65921-31-5 |
|---|---|
Molecular Formula |
C12H9F3O4 |
Molecular Weight |
274.19 g/mol |
IUPAC Name |
(4,4,4-trifluoro-1,3-dioxo-1-phenylbutan-2-yl) acetate |
InChI |
InChI=1S/C12H9F3O4/c1-7(16)19-10(11(18)12(13,14)15)9(17)8-5-3-2-4-6-8/h2-6,10H,1H3 |
InChI Key |
AUOJVNXSAGOVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14476550.png)
![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)

![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)


![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
